molecular formula C23H23N3O4S B2641482 N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428362-90-6

N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No.: B2641482
CAS No.: 1428362-90-6
M. Wt: 437.51
InChI Key: PSLLXWIMIQPUJG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a tetrahydro-2H-pyran-4-carbonyl group, a tetrahydrothiazolo[5,4-c]pyridin-2-yl group, and a furan-3-carboxamide group . These groups could potentially give the compound interesting chemical properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the pyran and pyridin rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl and amide could increase its solubility in polar solvents .

Scientific Research Applications

Enaminone Reactions and Heterocyclic Compound Synthesis

  • Studies have explored the reactions of enaminones with aminoheterocycles, leading to the synthesis of various heterocyclic compounds like azolopyrimidines and azolopyridines, which have potential applications in medicinal chemistry and drug design (Almazroa, Elnagdi, & El‐Din, 2004).

Fused Heterobicycles and Pyridinylpyrimidines

  • Research into unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, contributes to understanding the chemical properties and potential biological activities of these compounds (Brown & Cowden, 1982).

Synthesis of N-alkylated Triazoles, Oxadiazoles, and Thiadiazoles

  • The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine illustrates the diverse applications of these compounds in creating structurally complex molecules (El-Essawy & Rady, 2011).

Structure-Activity Relationships of Fungicides

  • Research on the structure-activity relationships of N-(1,1,3-Trimethylindan-4-yl)carboxamide fungicides, including pyrazine-3-carboxamides and furan-3-carboxamides, provides insights into the development of effective fungicides (Masatsugu et al., 2010).

Synthesis of Fused Pyrimidines

Diels–Alder Reaction of 2-Pyrone-6-carboxamides

  • The intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides to form fused 1,3-cyclohexadiene systems indicates their utility as synthetic intermediates for complex molecular structures (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986).

Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues

  • Research on the synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, a systemic fungicide, contributes to the development of new fungicides with potential agricultural applications (Huppatz, 1985).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

Properties

IUPAC Name

N-[5-(4-phenyloxane-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-20(16-7-11-30-15-16)25-22-24-18-6-10-26(14-19(18)31-22)21(28)23(8-12-29-13-9-23)17-4-2-1-3-5-17/h1-5,7,11,15H,6,8-10,12-14H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLLXWIMIQPUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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